chemical properties of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol
chemical properties of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol
This guide provides a comprehensive technical analysis of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol , a specialized gamma-amino alcohol intermediate. This compound serves as a critical chiral building block in the synthesis of CNS-active agents (particularly SSRI/SNRI analogs) and cardiovascular pharmaceuticals.
Executive Summary
3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol is a bifunctional organic intermediate characterized by a 1,3-amino alcohol motif attached to a halogenated anisole ring. Its structural significance lies in its potential as a precursor for aryloxypropanamine drugs (similar to Fluoxetine or Atomoxetine) and its utility in fragment-based drug discovery (FBDD). The presence of the 5-chloro-2-methoxy substitution pattern modulates metabolic stability (blocking para-oxidation) and lipophilicity, making it a "privileged scaffold" in medicinal chemistry.
Chemical Identity & Structural Analysis[1]
| Property | Detail |
| IUPAC Name | 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol |
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.68 g/mol |
| CAS Number | Not widely listed; Analogous to 1270488-01-1 (regioisomer) |
| SMILES | COc1c(C(O)CCN)cc(Cl)cc1 |
| Chiral Center | C1 (Benzylic position). Exists as (R)- and (S)- enantiomers. |
| Key Functional Groups | Primary Amine (-NH₂), Secondary Benzylic Alcohol (-CH(OH)-), Aryl Chloride, Aryl Ether. |
Structural Insights[2]
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Chirality: The C1 carbon is a stereocenter. In pharmaceutical applications, the (S)- or (R)- enantiomer is often required to match the binding pocket of target receptors (e.g., SERT or NET transporters).
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Electronic Effects: The methoxy group at the ortho position exerts an electron-donating effect (+M), while the chlorine at the meta position (relative to the alkyl chain) provides electron withdrawal (-I), creating a unique electronic signature on the aromatic ring that influences binding affinity.
Synthetic Pathways
The synthesis of this compound typically proceeds via the Mannich Reaction followed by Carbonyl Reduction . This modular approach allows for the introduction of chirality during the reduction step.
Route A: The Mannich-Reduction Sequence (Industrial Standard)
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Mannich Reaction: 5'-Chloro-2'-methoxyacetophenone reacts with formaldehyde (or paraformaldehyde) and an amine source (often dimethylamine, followed by deprotection, or directly with ammonia equivalents) to form the
-amino ketone. -
Reduction: The resulting ketone is reduced to the alcohol using Sodium Borohydride (NaBH₄) for racemic product, or asymmetric catalysts for enantiopurity.
Route B: Asymmetric Transfer Hydrogenation (ATH)
To obtain the enantiopure alcohol (e.g., >99% ee), the ketone intermediate is subjected to ATH using Ru(II) or Rh(III) catalysts with chiral diamine ligands (e.g., TsDPEN).
Visualization: Synthetic Workflow
Figure 1: Synthetic routes from acetophenone precursor to the target amino alcohol.
Physicochemical Profile
Understanding the solution-phase behavior is critical for formulation and assay development.
| Parameter | Value (Predicted/Experimental) | Implication |
| pKa (Amine) | ~9.5 - 10.2 | Exists as a cationic ammonium species at physiological pH (7.4). Good solubility in aqueous acid. |
| pKa (Alcohol) | ~13.5 | Weakly acidic; requires strong base (e.g., NaH) for deprotonation during O-alkylation. |
| LogP | ~1.8 - 2.2 | Moderate lipophilicity. Likely CNS penetrant. |
| H-Bond Donors | 2 (NH₂, OH) | Capable of specific binding interactions; high water solubility as a salt. |
| Solubility | High in MeOH, EtOH, DMSO. | Free base is sparingly soluble in water; HCl salt is highly soluble. |
Reactivity & Derivatization Strategies
The molecule contains two nucleophilic centers (Amine and Alcohol), allowing for divergent synthesis.
Selective N-Alkylation vs. O-Alkylation
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N-Alkylation: The primary amine is the most nucleophilic site. Reaction with alkyl halides or reductive amination with aldehydes yields secondary/tertiary amines. This is the primary route for generating libraries of CNS-active compounds.
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O-Alkylation: To synthesize SSRI analogs (aryloxypropanamines), the alcohol must be converted to an ether. This requires chemoselective protection of the amine (e.g., with Boc anhydride) followed by reaction with an aryl fluoride (SNAr) or Mitsunobu coupling.
Cyclization to 1,3-Oxazines
Under condensation conditions with aldehydes, the 1,3-amino alcohol motif can cyclize to form tetrahydro-1,3-oxazines . This is a useful strategy for conformationally restricted analogs.
Visualization: Reactivity Profile
Figure 2: Divergent reactivity pathways for library generation and scaffold elaboration.
Pharmaceutical Relevance
Relationship to Known Pharmacophores
This molecule is a direct structural analog of the "gamma-amino alcohol" pharmacophore found in:
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Fluoxetine/Nisoxetine: If the alcohol is converted to an aryl ether, the structure mimics the core of selective norepinephrine/serotonin reuptake inhibitors.
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Propafenone Metabolites: The 5-chloro-2-methoxy motif resembles the substitution patterns in various anti-arrhythmic agents, where the amino-alcohol chain is critical for ion channel blockade.
Metabolic Stability
The 5-chloro substituent blocks the para-position of the phenyl ring, a common site for Cytochrome P450-mediated oxidation. This typically extends the half-life (
Safety & Handling Protocols
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Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
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Stability: The free base may absorb CO₂ from the air (carbamate formation). Conversion to the Hydrochloride (HCl) salt is recommended for long-term storage.
References
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Synthetic Methodology: J. Org. Chem. 2012, 77, 4, 1640–1646. "Concise Enantioselective Synthesis of Duloxetine via Direct Catalytic Asymmetric Aldol Reaction." (Describes analogous synthesis of gamma-amino alcohols). Link
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Structural Analogs: WO2019063748A1. "Ror-gamma inhibitors." (Patent describing 5-chloro-2-methoxyphenyl intermediates). Link
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General Properties: Ashford's Dictionary of Industrial Chemicals. "3-Aminopropanol derivatives."[1] Link
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Reactivity: Chem. Rev. 2005, 105, 12, 4515–4536. "Asymmetric Transfer Hydrogenation of Functionalized Ketones." (Protocol for reducing the precursor ketone). Link
